Hydroxychloroquine sulfate

Übersicht

Beschreibung

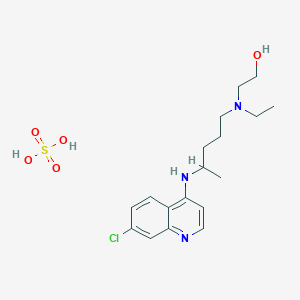

Hydroxychloroquine sulfate (HCQ) is a 4-aminoquinoline derivative primarily used as an antimalarial, antirheumatic, and immunomodulatory agent. It is chemically formulated as $ \text{C}{18}\text{H}{26}\text{ClN}{3}\text{O} \cdot \text{H}{2}\text{SO}_{4} $, with a molecular weight of 433.95 g/mol . Approved in film-coated tablet forms (e.g., Plaquenil®), HCQ contains 200 mg of the sulfate salt, equivalent to 155 mg of the base compound . Its mechanism involves inhibiting lysosomal antigen processing, modulating cytokine release, and blocking Toll-like receptors (TLR7/9), which contributes to its anti-inflammatory and antiviral effects .

HCQ is prescribed for autoimmune conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) and has been investigated for viral infections, including COVID-19 . Notably, its stability in extemporaneous oral suspensions (e.g., in "Puccini" or "Beethoven" carriers) allows use in patients unable to swallow tablets, maintaining >90% chemical integrity for 30 days at 4°C or room temperature .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Hydroxychloroquin-Sulfat umfasst die Kondensation von 4,7-Dichlorchinolin mit einer Hydroxychloroquin-Seitenkette unter Einwirkung eines Katalysators, um Hydroxychloroquin zu erhalten. Anschließend wird Hydroxychloroquin mit Schwefelsäure umgesetzt, um Hydroxychloroquin-Sulfat zu erzeugen . Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu erreichen, wodurch das Verfahren für die industrielle Produktion geeignet ist .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Hydroxychloroquin-Sulfat durch Kondensation von 4,7-Dichlorchinolin mit der Hydroxychloroquin-Seitenkette in Gegenwart eines Katalysators hergestellt. Das resultierende Hydroxychloroquin wird dann mit Schwefelsäure umgesetzt, um Hydroxychloroquin-Sulfat zu bilden . Dieses Verfahren gewährleistet eine hohe Ausbeute und Reinheit und erfüllt die Anforderungen des United States Pharmacopeia .

Chemische Reaktionsanalyse

Arten von Reaktionen

Hydroxychloroquin-Sulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Hydroxychloroquin kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können Hydroxychloroquin in seine entsprechenden Aminderivate umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid und verschiedene Alkylhalogenide.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinonderivate, Aminderivate und verschiedene substituierte Hydroxychloroquin-Verbindungen .

Wissenschaftliche Forschungsanwendungen

Hydroxychloroquin-Sulfat hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Wird wegen seiner Auswirkungen auf zelluläre Prozesse und seinem Potenzial als Therapeutikum untersucht.

Wirkmechanismus

Hydroxychloroquin-Sulfat entfaltet seine Wirkung über verschiedene Mechanismen:

Malaria-hemmende Wirkung: Es reichert sich in den Lysosomen des Malariaparasiten an, erhöht den pH-Wert der Vakuole und beeinträchtigt die Fähigkeit des Parasiten, Hämoglobin zu proteolysieren.

Immunmodulatorische Wirkungen: Hydroxychloroquin hemmt die Aktivierung von Toll-like-Rezeptoren, die eine bedeutende Rolle in der angeborenen Immunantwort und bei Autoimmunerkrankungen spielen.

Entzündungshemmende Wirkungen: Es reduziert die Produktion und Freisetzung von Zytokinen durch T-Zellen, darunter IL-1, IL-2, IL-6, IL-18, TNF-α und IFN-γ.

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxychloroquine sulfate undergoes various chemical reactions, including:

Oxidation: Hydroxychloroquine can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert hydroxychloroquine to its corresponding amine derivatives.

Substitution: Hydroxychloroquine can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted hydroxychloroquine compounds .

Wissenschaftliche Forschungsanwendungen

Historical Context and Mechanism of Action

Hydroxychloroquine sulfate, a derivative of chloroquine, was first synthesized in 1946. It was initially approved for treating malaria but has since gained recognition for its immunomodulatory and anti-inflammatory properties. The drug functions primarily as a weak base, affecting the pH of lysosomes and influencing the processing of antigens, which is crucial in autoimmune responses .

Medical Applications

1. Antimalarial Use

- This compound is effective against Plasmodium falciparum, the parasite responsible for malaria. Although resistance has developed against chloroquine, hydroxychloroquine remains a viable option for malaria prophylaxis in certain regions .

2. Autoimmune Diseases

- Rheumatoid Arthritis (RA) : this compound is classified as a disease-modifying antirheumatic drug (DMARD). It helps reduce inflammation and disease activity in RA patients .

- Systemic Lupus Erythematosus (SLE) : The drug is particularly beneficial in managing SLE by preventing flares and improving long-term survival rates .

- Other Conditions : Hydroxychloroquine is also used in treating other connective tissue diseases and has shown potential benefits in conditions like Sjögren's syndrome and antiphospholipid syndrome .

3. Antiviral Investigations

- Amid the COVID-19 pandemic, this compound garnered attention for its potential antiviral effects against SARS-CoV-2. Early studies indicated that it might inhibit viral replication; however, subsequent clinical trials yielded mixed results regarding its efficacy in treating COVID-19 .

Case Studies and Clinical Trials

A variety of clinical studies have been conducted to assess the efficacy and safety of this compound:

Safety Profile and Adverse Effects

While this compound is generally considered safe, it can cause side effects such as gastrointestinal disturbances, skin rashes, and ocular toxicity with long-term use. Monitoring is essential to mitigate risks associated with prolonged therapy .

Wirkmechanismus

Hydroxychloroquine sulfate exerts its effects through several mechanisms:

Antimalarial Action: It accumulates in the lysosomes of the malaria parasite, raising the pH of the vacuole and interfering with the parasite’s ability to proteolyse hemoglobin.

Immunomodulatory Effects: Hydroxychloroquine inhibits the activation of Toll-like receptors, which play a significant role in the innate immune response and autoimmune diseases.

Anti-inflammatory Effects: It reduces the production and release of cytokines by T cells, including IL-1, IL-2, IL-6, IL-18, TNF-α, and IFN-γ.

Vergleich Mit ähnlichen Verbindungen

Chloroquine Phosphate/Chloroquine

Structural and Functional Similarities

Chloroquine (CQ) and HCQ share a 4-aminoquinoline backbone, but HCQ has a hydroxyl group replacing one ethyl group in CQ, reducing its toxicity . Both inhibit TLRs and interfere with viral entry, but HCQ exhibits higher lysosomal pH modulation efficiency .

Pharmacokinetics

- HCQ : Peak plasma concentration ($ T{\text{max}} $) occurs at 3.65–3.85 hours, with a half-life ($ t{1/2} $) of 32–34 hours and bioavailability >74% .

- CQ : Longer $ t_{1/2} $ (~60–120 hours) and higher tissue accumulation, increasing toxicity risks .

Table 1: HCQ vs. Chloroquine Phosphate

Ivermectin and Nitazoxanide

COVID-19 Clinical Comparison

A head-to-head trial compared HCQ (400 mg/day ×5 days) with ivermectin (0.2 mg/kg/day ×3 days) and nitazoxanide (500 mg twice daily ×6 days) in early COVID-18. All three showed similar rates of symptom resolution and viral clearance, but HCQ had a higher incidence of QT prolongation when combined with azithromycin .

Table 2: COVID-19 Treatment Outcomes

| Parameter | HCQ | Ivermectin | Nitazoxanide |

|---|---|---|---|

| Duration of Symptoms | 7–14 days | 7–14 days | 7–14 days |

| Viral Clearance (Days) | 14 | 14 | 14 |

| Major Side Effect | QT prolongation | Mild GI upset | Mild GI upset |

Traditional Chinese Medicine (补肾清热育阴汤)

In a randomized trial for Sjögren’s syndrome, the herbal formula 补肾清热育阴汤 outperformed HCQ (200 mg/day) in improving ESSDAI scores, dry mouth/eye symptoms, and inflammatory markers (CRP, ESR) after 12 weeks .

Table 3: Efficacy in Sjögren’s Syndrome

| Parameter | 补肾清热育阴汤 | HCQ |

|---|---|---|

| Symptom Improvement | 85% | 60% |

| CRP Reduction | 40% | 20% |

Generic vs. Brand Formulations

A bioequivalence study in healthy volunteers found generic HCQ tablets comparable to the reference formulation (Plaquenil®), with 90% confidence intervals for $ \text{AUC}{0-72\text{h}} $ and $ \text{C}{\text{max}} $ within 80–125% limits. However, generic versions showed higher $ \text{C}_{\text{max}} $ variability (44.1 ±27.6 ng/mL vs. 34.3 ±9.5 ng/mL) .

Table 4: Pharmacokinetic Comparison

| Parameter | Reference (Plaquenil®) | Generic HCQ |

|---|---|---|

| $ \text{C}_{\text{max}} $ | 34.3 ±9.5 ng/mL | 44.1 ±27.6 ng/mL |

| $ \text{AUC}_{0-72\text{h}} $ | 559 ±94.1 ng·h/mL | 617 ±88.9 ng·h/mL |

Biologische Aktivität

Hydroxychloroquine sulfate (HCQ) is a derivative of chloroquine, originally developed as an antimalarial agent. Over the years, it has gained recognition for its diverse biological activities, particularly in the treatment of autoimmune diseases and viral infections. This article explores the biological activity of HCQ, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of hydroxychloroquine is multifaceted, involving several mechanisms that contribute to its therapeutic effects:

- Alkalinization of Lysosomes and Endosomes : HCQ raises the pH within lysosomes and endosomes, which disrupts the processing of antigens and the maturation of viruses, thereby inhibiting viral replication .

- Immunomodulatory Effects : It modulates immune responses by downregulating cytokine production and inhibiting toll-like receptor (TLR) signaling pathways. This is particularly relevant in autoimmune conditions where excessive inflammation is a concern .

- Antiviral Activity : HCQ has demonstrated antiviral properties against various viruses, including SARS-CoV-2. In vitro studies have shown that HCQ is more potent than chloroquine in inhibiting viral replication .

- Endothelial Protection : In models of systemic lupus erythematosus (SLE), HCQ has been shown to protect endothelial cells from damage induced by inflammatory cytokines like TNF-α .

- Autophagy Inhibition : HCQ acts as an autophagy inhibitor, which can affect cancer cell survival and proliferation by inducing apoptosis in certain cancer types .

Therapeutic Applications

Hydroxychloroquine is primarily used in the management of several conditions:

- Autoimmune Diseases : It is widely prescribed for systemic lupus erythematosus and rheumatoid arthritis due to its immunomodulatory effects.

- Viral Infections : HCQ gained attention during the COVID-19 pandemic for its potential to inhibit SARS-CoV-2; however, clinical efficacy remains debated.

- Cancer Treatment : Research indicates that HCQ may enhance the efficacy of certain cancer therapies by modulating autophagy and immune responses .

Data Table: Summary of Biological Activities

Case Studies

- Systemic Lupus Erythematosus (SLE) :

-

COVID-19 Treatment :

- An observational study assessed the impact of HCQ on hospitalized COVID-19 patients. While initial reports suggested potential benefits, subsequent analyses indicated that higher doses might be necessary to achieve effective plasma concentrations without increasing side effects like QT prolongation .

- Rheumatoid Arthritis :

Research Findings

Recent research continues to explore the potential applications and mechanisms of hydroxychloroquine:

- A study found that HCQ effectively reduced viral loads in patients with chronic viral infections, demonstrating its role in immune modulation and viral suppression .

- Another investigation highlighted the drug's ability to alter intracellular calcium levels, which may influence various cellular processes relevant to both autoimmune responses and cancer biology .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying hydroxychloroquine sulfate in pharmaceutical formulations?

this compound can be quantified using high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial monographs . For blend uniformity in manufacturing, near-infrared (NIR) spectroscopy combined with partial least squares regression models is effective, utilizing spectral bands at 8,372–9,045 cm⁻¹ and 5,616–6,058 cm⁻¹ after preprocessing with standard normal variate transformation and Norris smoothing derivatives . Thin-layer chromatography (TLC) with silica gel plates and ethanol/water/ammonia mobile phases can also identify impurities, with detection under UV light (254 nm and 366 nm) .

Q. How should researchers design pharmacokinetic studies to account for hydroxychloroquine’s metabolism and drug-drug interactions?

Hydroxychloroquine is metabolized by CYP2D6, CYP3A4, and CYP2C8, and it inhibits CYP2D6. Its metabolites (e.g., desethylhydroxychloroquine, bisdesethylchloroquine) further inhibit CYP3A . Studies should include in vitro assays using human liver microsomes to assess metabolic pathways and interactions. Pharmacokinetic models must account for long elimination half-lives (HCQ: 123 hours; metabolites: 161–180 hours) and correlations between plasma concentrations and clinical outcomes .

Q. What experimental designs are optimal for assessing hydroxychloroquine’s efficacy in autoimmune diseases?

Randomized, double-blind, placebo-controlled withdrawal trials are recommended. For systemic lupus erythematosus (SLE), a 24-week study comparing continued HCQ use versus placebo demonstrated a 2.5-fold higher risk of flare-ups in the placebo group (95% CI: 1.08–5.58) . In rheumatoid arthritis (RA), dose-response studies using Paulus 20% improvement criteria showed efficacy correlates with desethylhydroxychloroquine (DHCQ) blood concentrations (P < 0.001) .

Q. How should bioequivalence trials for this compound tablets be structured?

Use single-dose, two-period crossover or parallel designs under fasting and fed conditions. Reference Sanofi’s Plaquenil® (0.2g) as the comparator. Measure bioavailability parameters (AUC, Cmax) with HPLC or LC-MS/MS, ensuring statistical equivalence within 80–125% confidence intervals .

Q. What quality control measures are critical for this compound raw materials?

Implement USP standards for identity, assay, and impurity profiling. Use HPLC with Phenomenex Luna L1 columns for specificity and reproducibility. For blend uniformity, validate NIR models with excipient mixtures labeled at 70–130% of target concentration .

Advanced Research Questions

Q. How do hydroxychloroquine metabolites influence therapeutic efficacy and toxicity?

Desethylhydroxychloroquine (DHCQ) correlates with RA efficacy (P < 0.001), while bisdesethylchloroquine (BDCQ) is linked to ocular toxicity (P = 0.036) . In vitro studies suggest metabolites inhibit CYP3A, potentially altering co-administered drug metabolism . Advanced LC-MS/MS methods are required to quantify metabolites and establish pharmacokinetic-pharmacodynamic (PK-PD) models.

Q. What methodologies resolve contradictions in clinical trial data, such as hydroxychloroquine’s role in COVID-19?

Meta-analyses should stratify studies by patient demographics, disease severity, and confounding variables (e.g., QT-prolonging medications). For example, adverse event analyses in COVID-19 trials require rigorous adjudication of causality and transparent reporting of competing interests . Bayesian statistical frameworks can weigh evidence quality when replication is inconsistent .

Q. How can researchers investigate hydroxychloroquine resistance in malaria parasites?

Use in vitro susceptibility assays (e.g., WHO microtest) with Plasmodium strains cultured in RPMI-1640 media. Genotype-resistant alleles (e.g., PfCRT mutations) via PCR and compare IC₅₀ values between chloroquine and HCQ. Field studies in endemic regions must account for geographic resistance patterns .

Q. What advanced techniques enable stereoselective analysis of hydroxychloroquine isomers?

Chiral HPLC or capillary electrophoresis separates (R)- and (S)-hydroxychloroquine isomers. For pharmacological studies, evaluate isomer-specific effects on insulin degradation in liver homogenates (e.g., (S)-HCQ reduces degradation at 2.5–20 mg/mL in diabetic rat models) .

Eigenschaften

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-42-3 (Parent) | |

| Record name | Hydroxychloroquine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047811 | |

| Record name | Hydroxychloroquine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747-36-4 | |

| Record name | Hydroxychloroquine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxychloroquine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxychloroquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCHLOROQUINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2869CNVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.